![molecular formula C7H8FNO B1521435 (2-Amino-3-fluorophenyl)methanol CAS No. 906811-49-2](/img/structure/B1521435.png)
(2-Amino-3-fluorophenyl)methanol
Overview
Description
(2-Amino-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the second position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluorophenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2-nitro-3-fluorobenzyl alcohol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or electrochemical reduction may be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Amino-3-fluorobenzaldehyde or 2-Amino-3-fluorobenzoic acid.
Reduction: 2-Amino-3-fluorophenylamine.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, (2-Amino-3-fluorophenyl)methanol serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity can be exploited for:
- Synthesis of Derivatives : The presence of the amino and hydroxyl groups facilitates various reactions such as nucleophilic substitutions and reductions.
- Material Science : Due to its functional groups, it may be used in developing new materials with specific properties.
Biology
Research into the biological activities of this compound has revealed several promising avenues:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases, particularly cancers.
- Biological Mechanisms : Investigations into its mechanisms of action could reveal insights into how it interacts with cellular pathways.
Anticancer Activity
A series of studies have focused on fluorinated phenolic compounds related to this compound. For example:
- A study demonstrated that fluorinated derivatives exhibited potent cytotoxicity against human breast cancer cell lines such as MCF-7 and MDA-MB-468, with growth inhibition concentrations (GI50) below 1 nM .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | GI50 (nM) | Mechanism of Action |
---|---|---|---|
2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 | <1 | DNA adduct formation |
2-(4-Aminophenyl)benzothiazole | MDA-MB-468 | <1 | Metabolic activation |
This compound | TBD | TBD | TBD |
Modulation of Receptor Activity
Research indicates that modifications to aryl groups in methanones can enhance their efficacy as modulators of nicotinic acetylcholine receptors (nAChRs). This modulation could have implications for neurological therapies .
Mechanism of Action
The mechanism of action of (2-Amino-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2-Amino-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
(2-Amino-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(2-Amino-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(2-Amino-3-fluorophenyl)methanol, also known by its chemical formula C7H8FNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves straightforward organic reactions that introduce the amino and hydroxymethyl groups onto a fluorinated aromatic ring. The compound can be derived from various precursors, including fluorinated phenyl derivatives, through methods such as nucleophilic substitution or reduction reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes have shown inhibition against biofilm formation in Escherichia coli, suggesting that modifications in the amino and fluorine positions can enhance antimicrobial efficacy .
- Antiviral Properties : Research into related compounds has pointed towards potential antiviral activities, particularly against viral proteases. Compounds exhibiting similar motifs have been noted for their ability to inhibit SARS-CoV proteases .
- Antiparasitic Effects : Some derivatives of amino-substituted phenols have been tested for their activity against Plasmodium species, indicating a possible role in antimalarial therapies .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:
- Inhibition of Biofilm Formation : Similar compounds have been shown to prevent the formation of bacterial biofilms by interfering with pili expression and function. This is crucial for bacterial virulence and survival in host environments .
- Targeting Enzymatic Activity : The structural features of this compound may allow it to bind effectively to specific enzymes or receptors involved in pathogen life cycles, thus inhibiting their activity.
Case Studies and Research Findings
A selection of relevant studies provides insights into the biological activity of this compound:
Properties
IUPAC Name |
(2-amino-3-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMLQNOOUDYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668481 | |
Record name | (2-Amino-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906811-49-2 | |
Record name | (2-Amino-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-3-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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